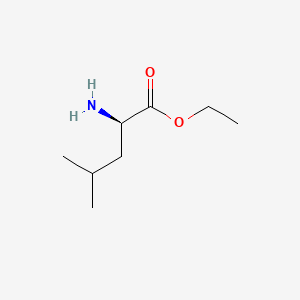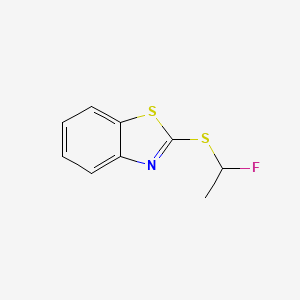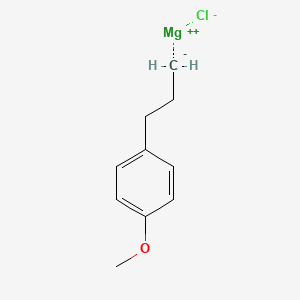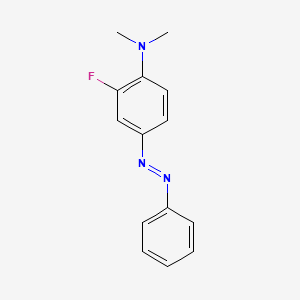
2-Fluoro-4-dimethylaminoazobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-4-dimethylaminoazobenzene is a synthetic organic compound belonging to the class of azobenzenes. Azobenzenes are characterized by their azo group (-N=N-) linking two aromatic rings. This compound is particularly notable for its applications in scientific research, especially in the fields of chemistry and biology. It is also known for its potential carcinogenic properties, which have been the subject of various studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-dimethylaminoazobenzene typically involves the diazotization of 2-fluoroaniline followed by coupling with N,N-dimethylaniline. The reaction conditions often require acidic environments and controlled temperatures to ensure the successful formation of the azo bond.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction parameters to maintain product purity and yield. The use of continuous flow reactors and automated systems is common in industrial settings to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-4-dimethylaminoazobenzene undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of nitroso compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acetic acid are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of various substituted azobenzenes depending on the nucleophile used.
Applications De Recherche Scientifique
2-Fluoro-4-dimethylaminoazobenzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a probe in studying reaction mechanisms.
Biology: Employed in studies related to carcinogenesis due to its potential carcinogenic properties.
Medicine: Investigated for its effects on cellular processes and potential therapeutic applications.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mécanisme D'action
The mechanism of action of 2-Fluoro-4-dimethylaminoazobenzene involves its interaction with cellular components, leading to alterations in cellular processes. It is known to cause mitochondrial swelling and disrupts the electron transport chain, leading to oxidative stress and potential cell damage . The compound’s carcinogenic properties are attributed to its ability to form DNA adducts, leading to mutations and cancer development.
Comparaison Avec Des Composés Similaires
2-Fluoro-4-dimethylaminoazobenzene can be compared with other similar compounds such as:
- 3-Fluoro-4-dimethylaminoazobenzene
- 2,5,2’,5’-Tetrafluoro-4-dimethylaminoazobenzene
- 2’-Methoxy-4-dimethylaminoazobenzene
These compounds share similar structural features but differ in their substitution patterns, which can influence their chemical reactivity and biological activity. For instance, the presence of multiple fluorine atoms can enhance the compound’s stability and alter its interaction with biological targets .
Propriétés
Numéro CAS |
321-25-5 |
|---|---|
Formule moléculaire |
C14H14FN3 |
Poids moléculaire |
243.28 g/mol |
Nom IUPAC |
2-fluoro-N,N-dimethyl-4-phenyldiazenylaniline |
InChI |
InChI=1S/C14H14FN3/c1-18(2)14-9-8-12(10-13(14)15)17-16-11-6-4-3-5-7-11/h3-10H,1-2H3 |
Clé InChI |
KIBZHRFPPOCTSY-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=C(C=C(C=C1)N=NC2=CC=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


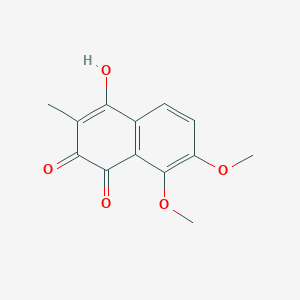
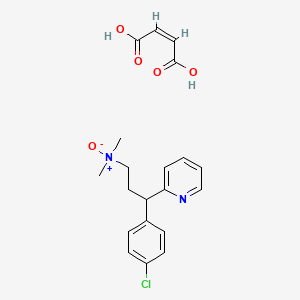
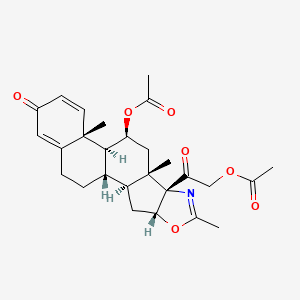
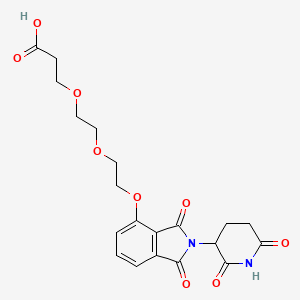
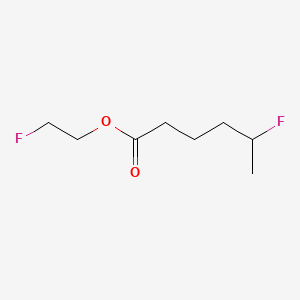
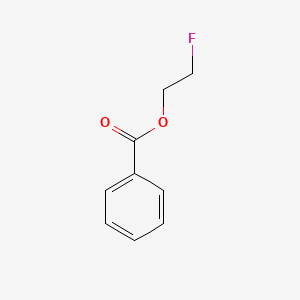
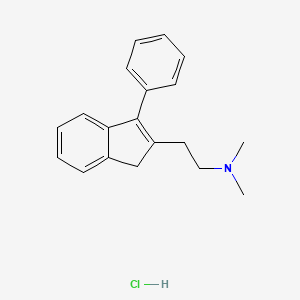
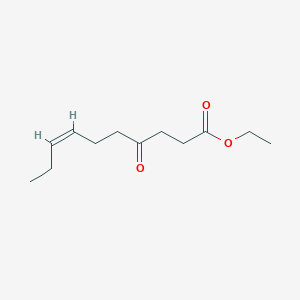
![N-[2-[3,4-Bis(phenylmethoxy)phenyl]ethyl]-3,4,5-trimethoxybenzeneacetamide](/img/structure/B15289982.png)

